molecular formula C26H21N5O4 B2731953 2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 888426-24-2

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer B2731953
CAS-Nummer: 888426-24-2
Molekulargewicht: 467.485
InChI-Schlüssel: XUQNNDIZPFWBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure with four nitrogen atoms), with various groups attached. The 4-(benzyloxy)phenyl and 4-methoxyphenyl groups would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. For instance, the benzyloxy and methoxy groups might be susceptible to reactions involving their oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzyloxy and methoxy groups might influence its solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds with potential biological activities. For instance, compounds derived from benzodifuran and thiazolopyrimidines have been synthesized for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 selectivity, showcasing potential as anti-inflammatory agents with analgesic effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antifolate Properties

Another area of research involves the development of compounds with antimicrobial and antifolate properties. Synthesis efforts aim to create analogues potent against various bacterial strains and cancer cells. For example, derivatives have shown efficacy in vitro against DHFR and L1210 cell growth, indicating potential for cancer treatment (Degraw et al., 1992).

CCR5 Antagonists

The synthesis of orally active CCR5 antagonists represents a significant research application. These compounds, through sophisticated synthetic methods, have shown promise in inhibiting CCR5, a receptor crucial in HIV infection processes. The development of such antagonists is pivotal for HIV treatment (Ikemoto et al., 2005).

Antimycobacterial Activity

Research on purine derivatives has identified compounds with high antimycobacterial activity, highlighting their potential as antituberculosis drugs. These findings are crucial for developing new treatments against Mycobacterium tuberculosis, especially given the rise of resistant strains (Bakkestuen et al., 2005).

Electrochromic and Photoluminescence Properties

Studies have also explored the synthesis of polyamides with electrochromic and photoluminescence properties for applications in materials science. These compounds exhibit reversible oxidation redox couples and strong UV-vis absorption bands, suggesting uses in electronic and photonic devices (Chang & Liou, 2008).

Wirkmechanismus

Without specific biological or pharmacological studies, it’s difficult to predict the mechanism of action of this compound in biological systems .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Eigenschaften

IUPAC Name

9-(4-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-34-19-13-9-18(10-14-19)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-7-11-20(12-8-17)35-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNNDIZPFWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.